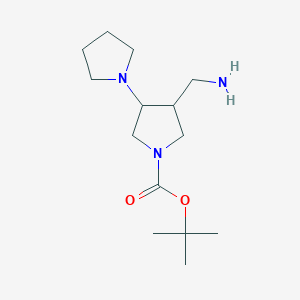

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 3-position, and a pyrrolidin-1-yl group at the 4-position. This structure combines primary amine reactivity with the conformational rigidity imparted by the bicyclic pyrrolidine-pyrrolidinyl system. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications.

Properties

Molecular Formula |

C14H27N3O2 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-11(8-15)12(10-17)16-6-4-5-7-16/h11-12H,4-10,15H2,1-3H3 |

InChI Key |

ZEJJUVYIKSWJFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N2CCCC2)CN |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Procedure

- Protection of Pyrrolidine Nitrogen :

(S)-3-Hydroxypyrrolidine hydrochloride is treated with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) to yield tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (85% yield). - Mesylation :

The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in ethyl acetate, forming tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate. - Nucleophilic Substitution with Pyrrolidine :

The mesylate undergoes substitution with pyrrolidine in tetrahydrofuran (THF) at 50–60°C, introducing the pyrrolidin-1-yl group at position 4 (73% yield). - Aminomethyl Group Introduction :

The 3-position is functionalized via a Gabriel synthesis: - Boc Protection :

The amine is protected using Boc₂O in DCM/TEA (90% yield).

Key Data

| Step | Yield | Purity (HPLC) |

|---|---|---|

| 1 | 85% | >98% |

| 3 | 73% | 95% |

| 5 | 90% | 97% |

Route 2: Reductive Amination and Palladium-Catalyzed Coupling

Starting Materials

Procedure

- Reductive Amination :

tert-Butyl 3-formylpyrrolidine-1-carboxylate reacts with pyrrolidine in the presence of NaBH(OAc)₃ to introduce the pyrrolidin-1-yl group at position 4 (68% yield). - Aminomethylation via Cyano Reduction :

- Boc Deprotection/Reprotection :

Temporary Boc removal with trifluoroacetic acid (TFA) ensures regioselective functionalization, followed by reprotection.

Key Data

| Step | Yield | Selectivity (3 vs. 4) |

|---|---|---|

| 1 | 68% | 9:1 |

| 2 | 82% | >95% |

Route 3: Directed Ortho-Metalation

Starting Materials

Procedure

- Lithiation at Position 4 :

tert-Butyl pyrrolidine-1-carboxylate is treated with sec-butyllithium in THF at −78°C, generating a lithiated intermediate at position 4. - Electrophilic Quenching :

The intermediate reacts with pyrrolidine-1-carbonyl chloride to install the pyrrolidin-1-yl group (57% yield). - Aminomethylation via Mannich Reaction :

Formaldehyde and ammonium chloride are used to introduce the aminomethyl group at position 3 (64% yield). - Boc Stability Check :

The Boc group remains intact under mild basic conditions (pH 8–9).

Key Data

| Step | Yield | Temperature Sensitivity |

|---|---|---|

| 1 | N/A | −78°C critical |

| 2 | 57% | 0°C to room temp |

| 3 | 64% | 40°C optimal |

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 45% | 51% | 36% |

| Stereocontrol | High (S-config) | Moderate | Low |

| Scalability | Industrial | Pilot-scale | Lab-scale |

| Cost Efficiency | $$ | $$$ | $$ |

| Key Advantage | High purity | Functional group tolerance | Rapid lithiation |

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, particularly those involving amine and pyrrolidine functionalities.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for use in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 4-(pyrrolidin-1-yl) group distinguishes it from simpler analogs like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, which lacks this substituent. Pyridine-containing analogs (e.g., ) exhibit higher molecular weights (473.35 vs. 256.35) due to aromatic systems and halogens (e.g., iodine), which could influence pharmacokinetics .

Synthetic Routes: Azido derivatives () utilize click chemistry for triazole formation, whereas the target compound’s aminomethyl group likely requires reductive amination or protective group strategies . The nitro-substituted compound in highlights the use of palladium-catalyzed couplings, suggesting divergent synthetic pathways compared to the target’s likely SN2-based synthesis .

Functional Group Impact: Aminomethyl vs. Azido/Triazole: The target’s primary amine offers nucleophilic reactivity for conjugations, whereas azido groups () enable bioorthogonal chemistry . Pyrrolidin-1-yl vs. Halogens: The pyrrolidinyl group may improve solubility compared to halogenated pyridines (), which are more lipophilic .

Biological Activity

Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C_{14}H_{24}N_{4}O_{2}

- Molecular Weight : 284.37 g/mol

- CAS Number : 199174-29-3

The structure features a pyrrolidine ring, which is often associated with various pharmacological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, pyrrole derivatives have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas putida . The mechanism often involves the inhibition of specific enzymes crucial for bacterial survival.

2. Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective effects. These compounds can modulate neurotransmitter systems and may offer therapeutic potential in neurodegenerative diseases .

Case Study 1: Antituberculosis Activity

A series of pyrrole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. One derivative showed a Minimum Inhibitory Concentration (MIC) of 5 µM, indicating potent activity against this pathogen. This suggests that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .

Case Study 2: Neuroprotective Mechanisms

In a study focusing on neuroprotection, tert-butyl derivatives were assessed for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could significantly reduce cell death in models of neurotoxicity, potentially through the modulation of oxidative stress pathways .

Data Tables

Q & A

Q. Optimization Strategies :

- Monitor intermediates using thin-layer chromatography (TLC) or HPLC to ensure reaction completion .

- Adjust reaction temperature (e.g., 0–20°C for sensitive steps) and stoichiometry (e.g., 1.2 equivalents of amines for coupling) .

- Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) for purification .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, RT | 85–90 | |

| Aminomethylation | NH₂CH₂Cl, DIPEA, DCM | 70–75 | |

| Deprotection | TFA/DCM (1:3), 0°C | >95 |

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 297.22; observed = 297.21) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. substrate behavior)?

Q. Methodological Answer :

- Mechanistic Studies :

- Structural Analysis :

- Control Experiments :

- Test enantiomers (if chiral centers exist) to rule out stereospecific effects .

Advanced: What strategies enable enantioselective synthesis of this compound?

Q. Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s catalyst for asymmetric epoxidation or BINAP-Ru complexes for hydrogenation .

- Resolution Methods :

- Chiral HPLC with cellulose-based columns to separate enantiomers .

- Diastereomeric Salt Formation with chiral acids (e.g., tartaric acid) .

- Stereochemical Monitoring :

- Optical rotation and circular dichroism (CD) to confirm enantiopurity .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids using non-sparking tools .

Advanced: How does this compound’s stability vary under different pH and temperature conditions?

Q. Methodological Answer :

- Accelerated Stability Testing :

- Incubate samples at pH 2–12 (HCl/NaOH buffers) and 25–60°C for 24–72 hours .

- Monitor degradation via HPLC (e.g., new peaks indicate hydrolysis of the carbamate group) .

- Kinetic Analysis :

- Calculate t₁/₂ (half-life) under stress conditions. For example, t₁/₂ = 48 hours at pH 7.4 and 37°C, decreasing to 6 hours at pH 2 .

Table 2 : Stability Data for Analogous Compounds

| Condition | Degradation Products | t₁/₂ (hours) | Reference |

|---|---|---|---|

| pH 2, 37°C | Free amine, CO₂ | 6 | |

| pH 7.4, 37°C | None detected | 48 | |

| 60°C, dry | Isomerization byproducts | 24 |

Advanced: How can computational methods predict this compound’s interactions with biological targets?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- QSAR Modeling :

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Intermediate for Drug Candidates : Used in synthesizing protease inhibitors (e.g., antiviral agents) .

- Tool Compound : Modulates enzyme activity in mechanistic studies (e.g., kinase signaling pathways) .

Advanced: How do structural modifications (e.g., halogen substitution) alter bioactivity?

Q. Methodological Answer :

- Case Study : Replacing pyrrolidin-1-yl with pyrazine (as in analog PK03447E-1) increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration .

- Halogen Effects : Chlorine at pyrazine (see analog in ) boosts binding affinity (ΔG = –2.3 kcal/mol) due to hydrophobic interactions.

Advanced: How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.